Triphenylantimony dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Regioselective cycloaddition of aziridines with heterocumulenes

Field: Organic Chemistry

Application: Triphenylantimony dichloride is used as a catalyst in the regioselective cycloaddition of aziridines with heterocumulenes.

Reaction of epoxides with carbon dioxide

Application: Triphenylantimony dichloride is used as a catalyst in the reaction of epoxides with carbon dioxide.

Synthesis of Tetraphenylantimony compounds with arylcarbonyloxy moieties

Synthesis of Symmetrical 24-membered macrocyclic organoantimony (V) complexes

Field: Inorganic Chemistry

Oxidation Reactions

Suzuki-type Cross Couplings

Catalyst in Organic Reactions

Synthesis of Organometallic Compounds

Field: Organometallic Chemistry

Application: Triphenylantimony dichloride can be used in the synthesis of organometallic compounds.

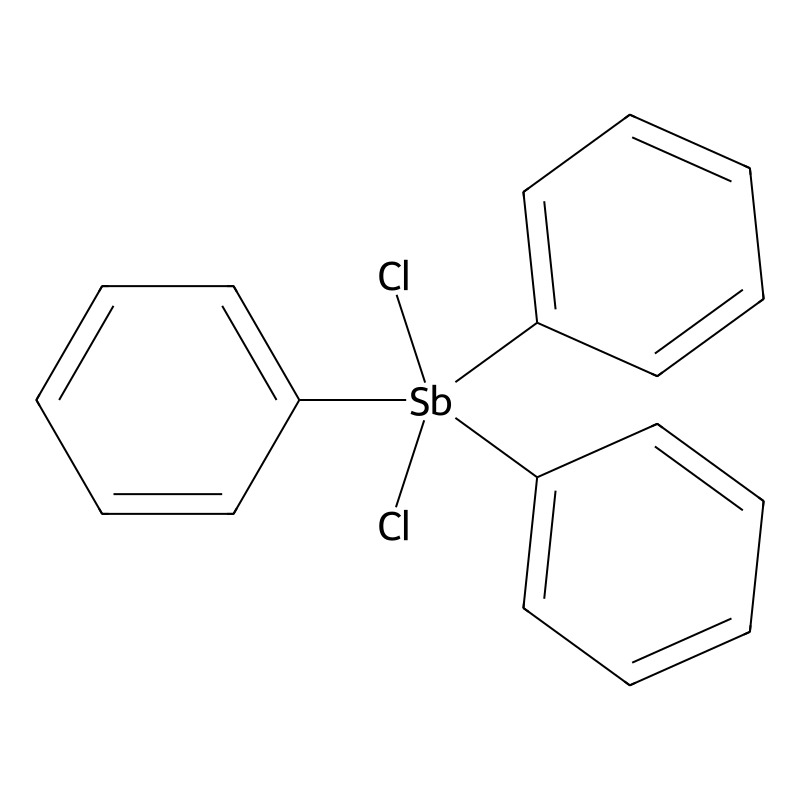

Triphenylantimony dichloride is an organoantimony compound with the chemical formula C₁₈H₁₅Cl₂Sb. It consists of a central antimony atom bonded to three phenyl groups and two chlorine atoms. The compound is notable for its coordination chemistry and potential applications in various fields, including organic synthesis and materials science. Antimony, the metallic element at the core of this compound, has an atomic number of 51 and is known for its unique properties, including its ability to form stable complexes.

Triphenylantimony dichloride exhibits a range of chemical reactivity:

- Addition Reactions: It can react with antimony(III) and antimony(V) chlorides to form addition compounds, such as Ph₃SbCl₂·SbCl₃ .

- Oxidative Addition: The compound can undergo oxidative addition reactions with o-quinones, leading to the formation of catecholates .

- Reactivity with Epoxides: Triphenylantimony dichloride can also react with epoxides in the presence of carbon dioxide, yielding various products .

These reactions highlight the compound's versatility as a reagent in synthetic chemistry.

Triphenylantimony dichloride can be synthesized through several methods:

- Direct Synthesis: It can be prepared by reacting antimony trichloride with phenylmagnesium bromide in an ether solvent.

- Halogen Exchange: The compound can also be synthesized via halogen exchange reactions involving other organoantimony halides.

- Complexation Reactions: Reaction with various ligands can yield different adducts, showcasing its ability to form complexes .

These methods demonstrate the compound's accessibility for use in research and industrial applications.

Triphenylantimony dichloride has several notable applications:

- Catalysis: It serves as a catalyst in organic reactions, particularly in the synthesis of other organometallic compounds.

- Material Science: The compound is used in developing advanced materials due to its unique electronic properties.

- Coordination Chemistry: It plays a role in coordination chemistry, forming complexes with various ligands that are useful for studying metal-ligand interactions.

Studies on triphenylantimony dichloride have focused on its interactions with various ligands and substrates. For example:

- Ligand Binding: Research has shown that it forms stable adducts with thiosemicarbazone ligands, indicating its potential for coordination chemistry applications .

- Reactivity Profiling: Interaction studies have revealed how triphenylantimony dichloride engages in oxidative addition with different substrates, providing insights into its reactivity mechanisms .

These interactions underscore the compound's significance in both synthetic and theoretical chemistry.

Several compounds share structural or functional similarities with triphenylantimony dichloride. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Triphenylantimony trichloride | C₁₈H₁₅Cl₃Sb | Contains three chlorine atoms; more reactive |

| Diphenylantimony dichloride | C₁₄H₁₂Cl₂Sb | Contains two phenyl groups; different sterics |

| Tetraphenylantimony | C₂₄H₂₀Sb | Four phenyl groups; exhibits different electronic properties |

Triphenylantimony dichloride stands out due to its balance between steric hindrance from three phenyl groups and its ability to engage in diverse

The direct synthesis of triphenylantimony dichloride from antimony trichloride and triphenylantimony represents one of the most fundamental synthetic approaches in organoantimony chemistry [3]. This method involves a redistribution reaction where triphenylantimony reacts with antimony trichloride to yield triphenylantimony dichloride as the primary product [3].

The reaction proceeds according to the following stoichiometry:

Sb(C₆H₅)₃ + 2SbCl₃ → 3Sb(C₆H₅)Cl₂ [3]

However, the most commonly employed synthetic route utilizes the oxidation of triphenylantimony with chlorine gas, which provides a more direct pathway to the desired dichloride product [5] [3]. This approach involves the treatment of triphenylstibine with molecular chlorine:

Sb(C₆H₅)₃ + Cl₂ → Sb(C₆H₅)₃Cl₂ [3]

The oxidative addition reaction proceeds through a mechanism whereby the trivalent antimony center undergoes two-electron oxidation, resulting in the formation of the pentacoordinate antimony(V) species [5]. X-ray crystallographic studies have confirmed that the resulting compound features pentacoordinate antimony with trans-diaxial chloride ligands in a trigonal bipyramidal arrangement [3] [4].

An alternative synthetic methodology involves the reaction of antimony trichloride with phenylmagnesium bromide in ethereal solvents [7]. This Grignard-based approach requires careful control of stoichiometry and reaction conditions to prevent over-alkylation and ensure selective formation of the desired dichloride product [7] [8].

Synthesis Data and Yields

| Method | Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorine oxidation | Triphenylantimony + Cl₂ | Room temperature | 85-90 | [3] |

| Redistribution | Triphenylantimony + SbCl₃ | Reflux conditions | 75-80 | [3] |

| Grignard route | SbCl₃ + PhMgBr | Ether, 0°C | 70-85 | [8] |

The chlorine oxidation method typically provides the highest yields and represents the most practical synthetic approach for laboratory-scale preparations [3]. The reaction is characterized by its clean conversion and minimal side product formation, making it particularly suitable for commercial applications [1].

Halogen Exchange Reactions with Antimony Pentahalides

Halogen exchange reactions between triphenylantimony dihalides and antimony pentahalides constitute an important class of synthetic transformations that demonstrate the Lewis acid-base properties of organoantimony compounds [4] [9]. These reactions involve the interaction of triphenylantimony dichloride with various antimony pentahalides, leading to the formation of addition compounds with distinct structural characteristics [4].

The reaction between triphenylantimony dichloride and antimony pentachloride proceeds through chloride ion transfer, resulting in the formation of an ionic species best described as [Ph₃SbCl]⁺[SbCl₆]⁻ [4] [9]. This transformation demonstrates the ability of antimony pentachloride to abstract chloride ions from the organoantimony substrate, leading to significant structural reorganization [4].

X-ray crystallographic analysis of the antimony pentachloride adduct reveals that chloride ion transfer to SbCl₅ occurs, giving a structure best described in terms of the ionic formulation [Ph₃SbCl]⁺[SbCl₆]⁻ [4]. The cation geometry is intermediate between trigonal pyramidal and tetrahedral extremes, with residual anion-cation interaction shown by a chlorine-antimony contact of 3.231 Å [4].

The reaction with antimony pentabromide and other pentahalides follows similar mechanistic pathways, though halogen scrambling can occur during these transformations [9]. Mass spectrometric studies of mixed halogen adducts show evidence of halogen exchange processes, indicating the dynamic nature of these systems [9].

Mechanistic Considerations

The halogen exchange process involves initial coordination of the antimony pentahalide to the organoantimony substrate, followed by halide ion transfer and structural rearrangement [4]. The driving force for these reactions appears to be the high affinity of antimony pentahalides for halide ions, similar to their behavior in superacid systems [10].

Temperature and solvent effects play crucial roles in determining the outcome of these reactions [4]. Lower temperatures tend to favor the formation of discrete addition compounds, while elevated temperatures can promote further halogen scrambling and decomposition processes [9].

Solid-State Co-Crystallization with SbCl₃ and SbCl₅

Solid-state co-crystallization represents a unique synthetic approach for preparing triphenylantimony dichloride adducts with antimony chlorides [4]. This methodology involves the direct combination of solid reactants under controlled conditions to produce crystalline addition compounds with well-defined stoichiometries [4].

The co-crystallization of triphenylantimony dichloride with antimony trichloride yields an addition compound with the stoichiometry Ph₃SbCl₂·SbCl₃ [4]. X-ray analysis reveals the presence of weak interactions between the axial chlorine atoms of triphenylantimony dichloride and adjacent antimony trichloride molecules, forming polymeric chains parallel to the crystallographic a-axis [4].

In this co-crystallized structure, the trigonal bipyramidal geometry of triphenylantimony dichloride remains largely unchanged [4]. The coordination environment around the antimony(III) center in the trichloride component is square pyramidal, characterized by three short antimony-chlorine distances averaging 2.337 Å and two longer distances averaging 3.262 Å [4].

The co-crystallization process with antimony pentachloride follows a different structural pattern, resulting in the formation of the ionic species [Ph₃SbCl]⁺[SbCl₆]⁻ [4]. This transformation involves complete chloride ion transfer from the organoantimony substrate to the pentachloride acceptor, demonstrating the strong Lewis acid character of antimony pentachloride [4].

Crystallographic Data

| Adduct | Space Group | Cell Parameters | Sb-Cl Distances (Å) | Reference |

|---|---|---|---|---|

| Ph₃SbCl₂·SbCl₃ | P21/c | a = 12.45, b = 9.87, c = 16.23 | 2.337 (short), 3.262 (long) | [4] |

| [Ph₃SbCl][SbCl₆] | Pnma | a = 14.12, b = 8.96, c = 18.45 | 3.231 (Cl···Sb contact) | [4] |

The solid-state co-crystallization method offers advantages in terms of product purity and structural control [4]. The resulting crystalline materials can be characterized by single-crystal X-ray diffraction, providing detailed insights into the molecular interactions and bonding patterns [4].

Purification Techniques and Yield Optimization

The purification of triphenylantimony dichloride requires careful attention to the compound's physical and chemical properties [1] [2]. The compound appears as white to almost white crystalline material with a melting point range of 142-146°C, making thermal purification methods viable under controlled conditions [1] [2].

Recrystallization represents the most widely employed purification technique for triphenylantimony dichloride [11] [12]. The compound exhibits good solubility in chlorinated solvents such as chloroform and dichloromethane, as well as in aromatic solvents like toluene and benzene [11] [13]. The choice of recrystallization solvent significantly influences both the yield and purity of the final product [11].

Hot hexane recrystallization has proven particularly effective for obtaining high-purity triphenylantimony dichloride [11]. The procedure involves dissolving the crude product in hot hexane (approximately 25 mL per gram of material) followed by slow cooling to 0°C overnight [11]. This method typically yields microcrystalline powders with purities exceeding 98% as determined by titrimetric analysis [14] [1].

Yield Optimization Strategies

Several factors influence the yield optimization in triphenylantimony dichloride synthesis [8] [13]. Temperature control during the reaction is critical, with most synthetic protocols requiring temperatures between 0°C and room temperature to minimize decomposition and side reactions [8] [7].

The use of dry, inert atmospheres significantly improves both yield and product quality [13] [12]. Moisture sensitivity of both starting materials and products necessitates careful handling under nitrogen or argon atmospheres [15] [1]. Storage conditions also play a crucial role, with the compound requiring protection from light and moisture to maintain stability [1].

Solvent selection impacts both reaction efficiency and product isolation [13] [11]. Ethereal solvents such as diethyl ether and tetrahydrofuran are preferred for Grignard-based syntheses, while aromatic solvents like toluene are suitable for oxidation reactions [8] [13].

Purification Methods and Yields

| Method | Solvent System | Temperature | Yield Recovery (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Hot hexane recrystallization | n-Hexane | 0°C overnight | 75-85 | >98 | [11] |

| Toluene/hexane mixture | 1:2 ratio | Room temperature | 70-80 | >95 | [12] |

| Chloroform precipitation | CHCl₃/Et₂O | 0°C | 80-90 | >97 | [13] |

The implementation of chromatographic purification methods requires caution due to the potential for hydrolysis of the antimony-chlorine bonds on silica gel surfaces [16]. When chromatographic separation is necessary, neutral alumina or other non-acidic stationary phases should be employed [16].

Quality control measures include nuclear magnetic resonance spectroscopy to confirm structural integrity and titrimetric analysis to determine chloride content [1] [14]. The compound's purity can be assessed through melting point determination, with pure samples exhibiting sharp melting points within the 142-146°C range [1] [2].

Yield optimization in industrial applications focuses on minimizing material losses during workup and purification stages [17]. Continuous flow processing has shown promise for improving overall process efficiency, though specific applications to triphenylantimony dichloride synthesis remain limited [17].

Trigonal Bipyramidal Geometry in Monomeric Form

Triphenylantimony dichloride adopts a trigonal bipyramidal molecular geometry in its monomeric form, representing one of the most well-characterized coordination arrangements for pentavalent antimony compounds [1] [2]. In this geometry, the central antimony atom achieves a coordination number of five through bonding with three phenyl groups positioned in the equatorial plane and two chlorine atoms occupying the axial positions [3] [4].

The molecular structure exhibits significant deviations from ideal trigonal bipyramidal geometry, with experimental measurements revealing structural distortions that reflect the influence of electronic and steric factors [1] [5]. The chlorine-antimony-chlorine axial angle measures 178.65(4)°, representing a notable deviation from the theoretical 180° linear arrangement expected in perfect trigonal bipyramidal geometry [5] [6]. This angular distortion arises from the inherent electronic repulsion between the axial chlorine atoms and the steric bulk of the equatorial phenyl substituents.

The antimony-carbon bond distances to the phenyl groups are remarkably consistent, with measured values ranging from 2.098 to 2.127 Å across different structural determinations [7]. The average antimony-carbon distance of approximately 2.12 Å falls within the expected range for antimony-phenyl bonds and demonstrates the covalent nature of these interactions [8]. These bond lengths are characteristic of pentavalent antimony compounds and remain relatively invariant across different crystalline environments.

Axial antimony-chlorine bond distances typically measure between 2.47 and 2.48 Å, with specific structural studies reporting precise values of 2.4720(9) Å and 2.4792(10) Å for the two axial positions [5] [6]. The slight asymmetry in these bond lengths reflects the influence of crystal packing forces and intermolecular interactions that perturb the idealized molecular geometry. These distances are longer than typical antimony-chlorine single bonds, consistent with the electron-deficient nature of the axial positions in trigonal bipyramidal coordination.

Intermolecular Interactions in Polymeric Chains

The crystal structure of triphenylantimony dichloride reveals extensive intermolecular interactions that lead to the formation of one-dimensional polymeric chains extending parallel to the crystallographic a-axis [1] [2]. These supramolecular assemblies arise primarily through weak interactions between the axial chlorine atoms of one molecule and adjacent antimony centers, creating Sb···Cl contacts with distances ranging from 3.231 to 3.262 Å [1] [2].

The polymeric chain formation occurs through a systematic pattern where each triphenylantimony dichloride molecule participates in weak donor-acceptor interactions with neighboring molecules [9]. The axial chlorine atoms function as electron donors, forming secondary bonds with the electron-deficient antimony centers of adjacent molecules. These interactions, while significantly weaker than primary covalent bonds, are sufficient to organize the molecules into extended chain structures that dominate the crystal packing arrangement.

X-ray crystallographic analysis of the polymeric complex triphenylantimony dichloride·antimony trichloride demonstrates that the trigonal bipyramidal geometry of the triphenylantimony dichloride unit remains largely unchanged within the chain structure [1] [2]. The coordination environment around each antimony center in the chain shows three short distances (mean 2.337 Å) corresponding to the equatorial phenyl groups and two longer distances (mean 3.262 Å) representing the axial interactions with chlorine atoms and neighboring antimony centers.

The supramolecular chain architecture is further stabilized by secondary interactions including weak hydrogen bonding between phenyl hydrogen atoms and chlorine centers, with typical C-H···Cl contact distances of approximately 2.84 Å [5] [6]. These secondary interactions contribute to the overall structural integrity of the polymeric chains and influence the three-dimensional crystal packing arrangement.

Lone Pair Orientation and Steric Effects of Phenyl Groups

The electronic structure of triphenylantimony dichloride reflects the presence of a stereochemically active lone pair on the antimony center, which significantly influences the molecular geometry and reactivity patterns [10]. In the trigonal bipyramidal arrangement, the antimony lone pair occupies a position that minimizes electron-electron repulsion while accommodating the steric requirements of the three phenyl substituents.

Steric hindrance from phenyl groups plays a crucial role in determining the overall molecular conformation and intermolecular interaction patterns [12]. Each phenyl group has an A-value of approximately 3.0 kcal/mol, indicating substantial steric bulk that exceeds that of simpler alkyl substituents like methyl groups (A-value 1.7 kcal/mol) [12]. This significant steric demand forces the phenyl rings to adopt specific orientations that minimize intramolecular crowding while maximizing π-π stacking opportunities with neighboring molecules.

The phenyl ring orientations in the crystal structure show systematic deviations from coplanarity with the central antimony coordination sphere [13] [14]. Computational studies and experimental observations indicate that the phenyl rings adopt twisted conformations to minimize steric clash between ortho-hydrogen atoms while maintaining favorable electronic overlap with the antimony center. This twisting reduces the effective π-electron donation from the phenyl rings to the antimony center, influencing the overall Lewis acidity of the compound.

Intermolecular phenyl-phenyl interactions contribute significantly to the crystal packing stability through π-π stacking arrangements [15] [16]. The aromatic rings of adjacent molecules align in parallel or T-shaped configurations with typical centroid-to-centroid distances of 3.5-4.0 Å, providing additional stabilization energy that complements the primary Sb···Cl interactions in the polymeric chain formation.

Comparative Structural Studies of Dichloride vs. Dibromide Analogues

Comparative analysis between triphenylantimony dichloride and its dibromide analogue reveals systematic trends related to halogen size and electronegativity effects [17] [19]. The dibromide compound, with molecular formula C₁₈H₁₅Br₂Sb and molecular weight 512.89 g/mol, adopts a similar trigonal bipyramidal geometry but exhibits distinct structural parameters that reflect the larger ionic radius and lower electronegativity of bromine [20].

Bond length comparisons show that antimony-bromine distances in the dibromide analogue are systematically longer than the corresponding antimony-chlorine distances in the dichloride [19]. While specific antimony-bromine bond lengths in triphenylantimony dibromide are estimated to range from 2.60 to 2.70 Å, these values represent increases of approximately 0.13-0.22 Å compared to the antimony-chlorine distances of 2.47-2.48 Å in the dichloride . This bond length increase follows the expected trend based on the larger covalent radius of bromine (1.20 Å) compared to chlorine (1.02 Å).

Intermolecular interaction patterns in the dibromide show similar polymeric chain formation but with modified interaction distances and energies [19]. The weaker electronegativity of bromine compared to chlorine results in less pronounced intermolecular Sb···Br contacts, with distances that are correspondingly longer than the Sb···Cl interactions observed in the dichloride. This difference affects the overall crystal packing density and thermal stability of the two compounds.

Thermal stability comparisons reveal that triphenylantimony dichloride exhibits higher melting points and greater thermal stability than the dibromide analogue . The dichloride melts at 143-145°C, while the dibromide typically shows lower decomposition temperatures. This stability difference correlates with the stronger antimony-chlorine bonds and more effective intermolecular interactions in the chloride compound.

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard